4-(Trifluoromethylsulfonyl)pyridine
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Overview
Description
4-(Trifluoromethylsulfonyl)pyridine is an organic compound characterized by the presence of a trifluoromethylsulfonyl group attached to a pyridine ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications. The trifluoromethylsulfonyl group imparts significant electron-withdrawing characteristics, enhancing the compound’s reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethylsulfonyl)pyridine typically involves the introduction of the trifluoromethylsulfonyl group to the pyridine ring. One common method is the reaction of pyridine with trifluoromethanesulfonyl chloride in the presence of a base such as triethylamine. This reaction proceeds under mild conditions and yields the desired product with high purity .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and maximizing efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-(Trifluoromethylsulfonyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The electron-withdrawing trifluoromethylsulfonyl group makes the pyridine ring more susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, often facilitated by transition metal catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols, with reactions typically conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield various substituted pyridines, while oxidation reactions can produce pyridine N-oxides .
Scientific Research Applications
4-(Trifluoromethylsulfonyl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Trifluoromethylsulfonyl)pyridine involves its interaction with molecular targets through the trifluoromethylsulfonyl group. This group enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
4-(Trifluoromethyl)pyridine: Lacks the sulfonyl group, resulting in different reactivity and applications.
Triflamides and Triflimides: These compounds share the trifluoromethylsulfonyl group but differ in their core structures, leading to distinct chemical properties and uses.
Uniqueness: 4-(Trifluoromethylsulfonyl)pyridine is unique due to the combination of the trifluoromethylsulfonyl group and the pyridine ring. This combination imparts enhanced stability, reactivity, and versatility, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
4-(trifluoromethylsulfonyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO2S/c7-6(8,9)13(11,12)5-1-3-10-4-2-5/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTJMGOJZUVBTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1S(=O)(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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